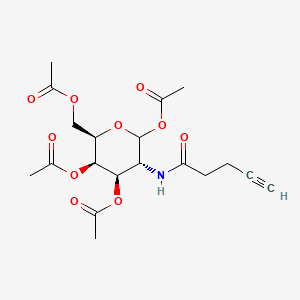

Ac4GalNAlk

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ac4GalNAlk involves the chemical modification of monosaccharides, which are fed to living cells as hydrophobic caged analogues that cross the plasma membrane. Once deprotected by (thio-)esterases, these monosaccharides are metabolically activated and introduced into the glycome by the activity of glycosyltransferases . The biosynthetic salvage pathway of N-acetylgalactosamine derivatives features the kinase GALK2 and the pyrophosphorylases AGX1/2 .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is synthesized in research laboratories using metabolic engineering techniques to enhance the efficiency of nucleotide-sugar biosynthesis .

Análisis De Reacciones Químicas

Types of Reactions: Ac4GalNAlk undergoes various chemical reactions, including bioorthogonal ligation using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the visualization and characterization of glycoconjugates .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include Cu(I) catalysts for the azide-alkyne cycloaddition. The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the compound and the efficiency of the reaction .

Major Products Formed: The major products formed from the reactions involving this compound are glycoproteins that have been labeled with bioorthogonal markers. These labeled glycoproteins can be further analyzed to study protein glycosylation and other cellular processes .

Aplicaciones Científicas De Investigación

Ac4GalNAlk is widely used in scientific research for studying glycosylation and glycoproteins. It serves as a metabolic chemical reporter (MCR) that is efficiently converted into UDP-Ac4GalNAlk in cells expressing the engineered pyrophosphorylase mut-AGX1. This conversion allows for the incorporation of this compound into glycoproteins, facilitating the study of protein glycosylation and other cellular processes .

Mecanismo De Acción

The mechanism of action of Ac4GalNAlk involves its metabolic activation into nucleotide-sugars by cellular biosynthetic machinery. Once activated, this compound is introduced into the glycome by glycosyltransferases, allowing for the labeling and detection of glycoproteins through bioorthogonal chemistry . The molecular targets and pathways involved include the biosynthetic salvage pathway of N-acetylgalactosamine derivatives, which features the kinase GALK2 and the pyrophosphorylases AGX1/2 .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Ac4GalNAlk include Ac4GlcNAlk and Ac4ManNAlk. These compounds are also used in metabolic oligosaccharide engineering for studying protein glycosylation .

Uniqueness: this compound is unique due to its specific alkyne labeling, which allows for efficient bioorthogonal cell surface labeling and the study of glycoproteins. The engineered pyrophosphorylase AGX1 boosts nucleotide-sugar biosynthesis, increasing the efficiency of bioorthogonal labeling by up to two orders of magnitude compared to other MOE reagents .

Propiedades

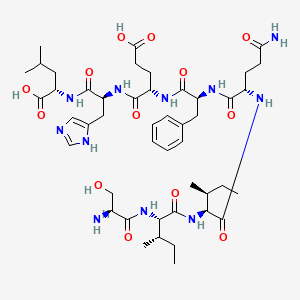

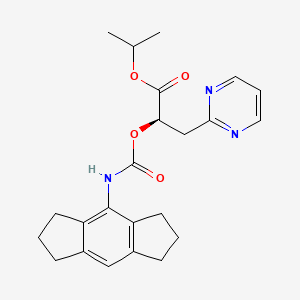

Fórmula molecular |

C19H25NO10 |

|---|---|

Peso molecular |

427.4 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17+,18-,19?/m1/s1 |

Clave InChI |

PODQGPKRSTUNAT-ILNABNIYSA-N |

SMILES isomérico |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15137653.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexacosanethioate;azane](/img/structure/B15137664.png)

![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)